Physicochemical Property Differentiation: N-Benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine vs. N-Cyclohexyl Analog (CAS 688355-14-8)
The N-benzyl substituent in the target compound confers distinct physicochemical properties compared to the N-cyclohexyl analog. The computed XLogP3-AA value for the target compound is 5.8 [1]. While the exact XLogP3-AA for the N-cyclohexyl analog is not publicly reported, the replacement of a benzyl group (aromatic, planar) with a cyclohexyl group (aliphatic, non-planar) is expected to alter both logP and topological polar surface area, which are critical determinants of membrane permeability and non-specific protein binding [2]. The molecular weight difference is modest: 375.5 g/mol (target) vs. 367.5 g/mol (N-cyclohexyl analog) [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and molecular descriptors |
|---|---|
| Target Compound Data | XLogP3-AA = 5.8; MW = 375.5 g/mol; Rotatable bonds = 6; H-bond donors = 1; H-bond acceptors = 5 [1] |
| Comparator Or Baseline | N-Cyclohexyl analog (CAS 688355-14-8): MW = 367.5 g/mol; computed XLogP3-AA not publicly available |
| Quantified Difference | ΔMW = 8.0 g/mol; logP shift not quantifiable due to missing comparator data |
| Conditions | Computed properties from PubChem (PubChem release 2025.09.15); experimental logP values not available for either compound |
Why This Matters
The higher computed lipophilicity (XLogP3-AA = 5.8) suggests the N-benzyl compound may exhibit different membrane partitioning and non-specific binding behavior compared to the N-cyclohexyl analog, which has direct implications for assay design, solubility, and formulation strategies in early-stage research.
- [1] PubChem. Compound Summary for CID 4388119: N-benzyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine. National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
